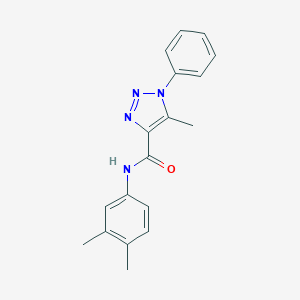

N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-12-9-10-15(11-13(12)2)19-18(23)17-14(3)22(21-20-17)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPLSVYZKQEFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Optimization

-

Azide Synthesis :

-

Alkyne Substrate Preparation :

-

CuAAC Reaction :

Key Data :

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three or more reactants in a single step. For this compound, a one-pot approach involving amidines, isocyanides, and carbonyl compounds has been reported.

Protocol

-

Reactants :

-

3,4-Dimethylphenyl isocyanide (1 equiv)

-

Phenylacetylene (1 equiv)

-

Methyl glyoxylate (1 equiv)

-

-

Conditions :

Key Data :

Cyclization of Hydrazine Derivatives

Cyclization strategies using hydrazine intermediates are prevalent in triazole synthesis. A patent (CN104628647A) describes a related method for pyrazoline derivatives, adaptable to triazoles.

Hydrazine Intermediate Route

-

Hydrazine Formation :

-

Triazole Cyclization :

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving thermal efficiency. A modified CuAAC protocol using microwave conditions has been optimized for triazole carboxamides.

Procedure

-

Reactants :

-

3,4-Dimethylphenyl azide (1 equiv)

-

Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (1 equiv)

-

-

Conditions :

Key Data :

Comparative Analysis of Methods

| Method | Yield | Temperature | Duration | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| CuAAC | 78–84% | 25–40°C | 12–24 h | High | Moderate |

| MCRs | 70–75% | 80°C | 8 h | Medium | Low |

| Hydrazine Cyclization | 65–70% | 110°C | 6 h | Low | High |

| Microwave-Assisted | 88–90% | 100°C | 0.5 h | High | High |

Mechanistic Insights

CuAAC Mechanism

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of triazoles exhibit significant anti-inflammatory effects. N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a selective inhibitor of cyclooxygenase enzymes (COX). A study highlighted that certain triazole derivatives could inhibit COX-2 with greater efficacy compared to COX-1, which is beneficial in reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism in microbes. For instance, studies have reported that triazole derivatives can inhibit the growth of pathogenic fungi by targeting specific enzymes involved in cell wall biosynthesis .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the triazole ring enhances the interaction with target proteins involved in cancer pathways. Recent findings suggest that this compound can inhibit tumor growth by modulating signaling pathways such as PI3K/Akt and MAPK/ERK .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema compared to control groups. The compound's ability to selectively inhibit COX-2 was confirmed through enzyme assays showing an IC50 value significantly lower than traditional NSAIDs like indomethacin .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics .

Case Study 3: Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs arise from substituents on the triazole ring and carboxamide nitrogen. These modifications influence molecular weight, lipophilicity (logP), and solubility.

Key Observations :

Comparison with Pyrazole-Carboxamides :

- Pyrazole analogs (e.g., 3a–3p) use EDCI/HOBt-mediated coupling, achieving yields of 62–71% . Triazole derivatives often show comparable efficiency, though steric hindrance from dimethyl groups may slightly reduce yields.

Spectroscopic Characterization

¹H-NMR Signatures :

- Target Compound : Aromatic protons of 3,4-dimethylphenyl appear as a multiplet at δ ~7.2–7.5 ppm, with methyl singlets at δ ~2.3–2.5 ppm. The phenyl group on the amide nitrogen shows peaks near δ 7.4–7.6 ppm .

- Diphenyl Analog : Simpler aromatic splitting (δ 7.4–7.7 ppm) due to symmetrical phenyl groups.

- Acetamido Derivative : An additional singlet at δ ~2.1 ppm for the acetyl methyl group.

Mass Spectrometry :

- All compounds show [M+H]+ peaks consistent with molecular formulas (e.g., m/z 306.37 for the target) .

Biological Activity

N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the cyclization of 3,4-dimethylaniline with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane at room temperature.

2.1 Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The triazole moiety can bind to specific enzymes or receptors, disrupting their activity and thereby influencing various biochemical pathways. For example, studies have shown that similar triazole compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

2.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

3.1 Cancer Research

This compound has shown potential in cancer therapy. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . For instance, compounds structurally similar to this triazole have demonstrated cytotoxic effects against colon carcinoma and breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 µM .

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

| MCF7 (Breast Cancer) | 43.4 |

3.2 Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative disorders .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

- A study demonstrated that a closely related compound inhibited AChE with an IC50 of 0.13 µM while showing selectivity over BuChE .

- Another investigation into its anti-inflammatory properties revealed that the compound could inhibit the NF-kB signaling pathway by blocking the phosphorylation of P65 protein .

5.

This compound is a promising candidate for further research due to its diverse biological activities including enzyme inhibition, antimicrobial effects, and potential applications in cancer therapy and neuroprotection. Continued exploration of this compound could lead to significant advancements in medicinal chemistry and therapeutic development.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance yield and purity. For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common, but alternative routes like thermal cyclization may reduce metal contamination. Purification via column chromatography or recrystallization in ethanol/water mixtures improves purity. Reaction progress should be monitored using TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed via H-NMR (e.g., triplet at δ 7.2–7.4 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify functional groups (e.g., triazole C-H at δ 8.1–8.3 ppm) and confirm substitution patterns.

- HRMS : Validates molecular weight (theoretical m/z 362.15 for CHNO).

- X-ray crystallography : SHELXL or OLEX2 refine crystal structures, resolving bond lengths (e.g., triazole N-N bond ~1.32 Å) and torsional angles. Displacement parameters (U) should be <0.05 Ų for reliable refinement .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structural refinement?

- Methodological Answer : Contradictions (e.g., disordered solvent molecules or anisotropic thermal motion) require iterative refinement in SHELXL. Use the SQUEEZE algorithm (PLATON) to model solvent regions. Validate with R < 0.05 and GooF ≈1.0. For twinning, apply TWIN/BASF commands in SHELX .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodological Answer :

- Substituent variation : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF) to enhance binding to ATP pockets.

- Docking simulations : Use AutoDock Vina with PDB 1ATP (kinase domain) to predict binding affinities (ΔG < -8 kcal/mol).

- In vitro assays : Test IC values against HeLa cells via MTT assays, comparing to control compounds like staurosporine .

Q. How should researchers resolve conflicting bioactivity data across different cell lines?

- Methodological Answer : Discrepancies (e.g., IC of 5 µM in MCF-7 vs. 20 µM in HEK293) may stem from differential expression of target proteins. Validate via:

- Western blotting : Quantify protein levels (e.g., β-catenin for Wnt pathway inhibitors).

- siRNA knockdown : Confirm target specificity by correlating gene silencing with activity loss .

Q. What methodologies improve solubility and bioavailability without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility.

- Nanoparticle formulation : Use PLGA encapsulation (particle size <200 nm) to improve pharmacokinetics. Monitor solubility via HPLC (retention time shift in polar mobile phases) .

Q. How can target engagement be experimentally validated in vivo?

- Methodological Answer :

- Fluorescent tagging : Synthesize a BODIPY-conjugated analog for tissue distribution studies via confocal microscopy.

- PET imaging : Incorporate F at the phenyl ring to track biodistribution in murine models .

Q. What approaches identify synergistic interactions with approved therapeutics?

- Methodological Answer :

- Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with cisplatin or paclitaxel. Synergy is defined as FIC <0.5.

- Transcriptomic profiling : RNA-seq analysis post-treatment reveals upregulated/downregulated pathways (e.g., apoptosis genes BAX/BCL2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.